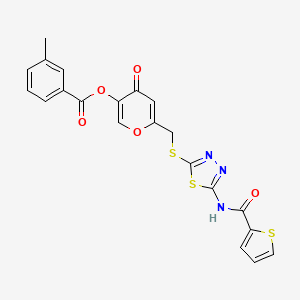

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate is a complex organic compound known for its potential applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Creating this compound typically involves a multi-step synthesis process. The starting materials often include thiophene-2-carboxylic acid, 1,3,4-thiadiazole derivatives, and 3-methylbenzoic acid. Common synthetic routes may involve:

Condensation Reactions: : Between thiophene-2-carboxylic acid and 1,3,4-thiadiazole derivatives under dehydrating conditions to form intermediates.

Thioetherification: : Formation of the thioether bond linking the thiophene and 1,3,4-thiadiazole units.

Esterification: : Attaching the 3-methylbenzoate group via ester linkage.

Reaction conditions typically include controlled temperatures (around 60-80°C) and the use of catalysts like p-toluenesulfonic acid for esterification.

Industrial Production Methods

Industrial synthesis might leverage automated flow chemistry systems to ensure precise control over reaction parameters, increasing yield and reproducibility. Large-scale production would also involve stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation, particularly at the thioether and pyran ring structures, leading to sulfoxides or sulfones and pyran ring-opening.

Reduction: : Reductive conditions might target the carbonyl groups, potentially reducing them to hydroxyl functionalities.

Substitution: : The aromatic rings in the structure are susceptible to electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

Reduction: : Catalytic hydrogenation using Pd/C or NaBH₄.

Substitution: : Electrophilic halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃).

Major Products Formed

Sulfoxides: : From oxidation.

Alcohols: : From reduction of carbonyl groups.

Substituted Derivatives: : From various electrophilic substitutions.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules for various applications.

Biology

In biological research, it has been investigated for its potential as an enzyme inhibitor or as a ligand in metal-binding studies due to its heterocyclic structure.

Medicine

Researchers are exploring its potential as a drug candidate, particularly for its possible anti-inflammatory and anticancer properties.

Industry

In industrial applications, its stable and diverse chemical structure makes it useful in material science for developing novel polymers and advanced materials.

Wirkmechanismus

The exact mechanism of action would depend on the specific application. For instance, if used as a drug, it might inhibit specific enzymes by binding to their active sites, blocking substrate access. The compound's heterocyclic components could interact with various biological pathways, affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-thiophene carboxamides

1,3,4-thiadiazole derivatives

Pyran-based compounds

Benzoate esters

Uniqueness

The uniqueness of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate lies in its hybrid structure combining these various functional groups, which confer it distinctive chemical reactivity and biological activity.

Conclusion

The compound this compound is a fascinating subject for scientific research due to its complex structure and diverse potential applications. Whether in synthetic chemistry, biological research, or industrial innovation, it holds promise for future discoveries and technological advancements.

So, what are your thoughts on this? Did I capture the essence of this compound well enough?

Biologische Aktivität

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate is a complex organic molecule with significant potential for biological activity. Its unique structure, featuring a pyran ring, thiadiazole moiety, and various aromatic systems, suggests diverse applications in medicinal chemistry. This article aims to explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H12N4O7S3, with a molecular weight of approximately 516.52 g/mol. The intricate architecture includes multiple functional groups that contribute to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and pyran structures exhibit notable biological activities. The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Biological Activity | Mechanism/Notes |

|---|---|---|

| 4-Oxo-6-(5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)-4H-pyran | Anticancer | Structural similarity to known anticancer agents |

| 1,3,4-Thiadiazole Derivatives | Antimicrobial | Inhibition of bacterial growth |

| Benzamide Derivatives | Anticholinesterase | Potential treatment for Alzheimer's disease |

Anticancer Activity

A study focused on the synthesis and evaluation of thiadiazole derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. Specifically, certain derivatives demonstrated IC50 values in the nanomolar range, indicating potent anticancer properties .

Anticholinesterase Activity

Another research effort evaluated a series of benzamide derivatives containing the thiadiazole nucleus for their anticholinesterase activity. One derivative showed an IC50 value of 1.82±0.6 nM, surpassing donepezil (a standard Alzheimer's treatment) in efficacy . This suggests that compounds like 4-oxo-6-(...) could serve as potential anti-Alzheimer agents due to their ability to inhibit acetylcholinesterase effectively.

The mechanisms underlying the biological activities of these compounds are varied:

- Anticancer Mechanism : The structural features of thiadiazole derivatives allow them to interact with specific cellular pathways involved in tumor growth and proliferation.

- Anticholinesterase Mechanism : Compounds containing the thiadiazole ring have been shown to bind effectively to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in synaptic clefts.

Eigenschaften

IUPAC Name |

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S3/c1-12-4-2-5-13(8-12)19(27)29-16-10-28-14(9-15(16)25)11-31-21-24-23-20(32-21)22-18(26)17-6-3-7-30-17/h2-10H,11H2,1H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCWKHKYSHSGFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.